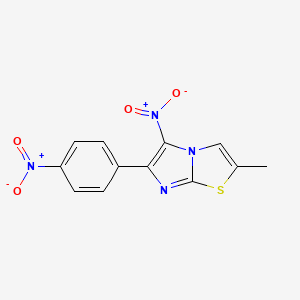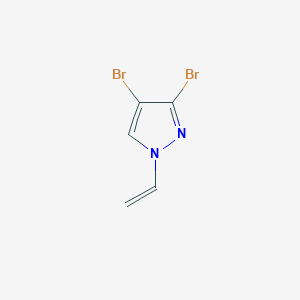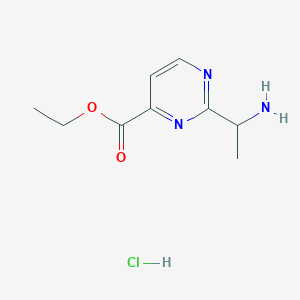
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities and potential therapeutic applications. The presence of nitro groups and a phenyl ring in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with appropriate reagents under specific conditions. For instance, the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the reaction, providing a rapid and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as catalyst-free and solvent-free reactions, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a biological probe to study enzyme functions and receptor interactions.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and PET imaging probe for Alzheimer’s disease
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of nitro groups and the phenyl ring allows it to bind to various biological macromolecules, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Known for its anxiolytic and anticancer properties.
Benzo[d]oxazole: Used to treat nerve function loss.
Uniqueness
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- stands out due to its specific structural features, such as the nitro groups and phenyl ring, which contribute to its unique reactivity and biological activity.
Propiedades
Número CAS |
95152-79-7 |
|---|---|
Fórmula molecular |
C12H8N4O4S |
Peso molecular |
304.28 g/mol |
Nombre IUPAC |
2-methyl-5-nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H8N4O4S/c1-7-6-14-11(16(19)20)10(13-12(14)21-7)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3 |
Clave InChI |
AKGLPARAPSMXJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
